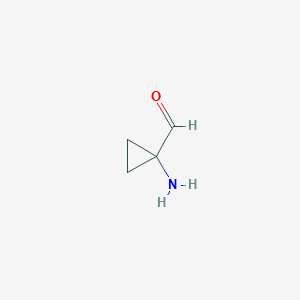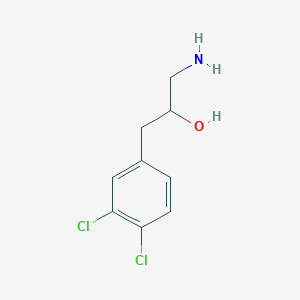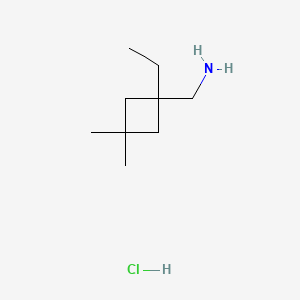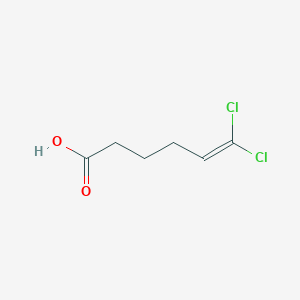
6,6-Dichlorohex-5-enoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dichlorohex-5-enoic acid is an organic compound with the molecular formula C6H8Cl2O2 It is characterized by the presence of two chlorine atoms attached to the sixth carbon of a hexenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dichlorohex-5-enoic acid typically involves the chlorination of hexenoic acid derivatives. One common method is the reaction of hex-5-enoic acid with chlorine gas in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth carbon position.
Industrial Production Methods
Industrial production of 6,6-dichlorohex-5-enoic acid may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and chlorine concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6-Dichlorohex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of hex-5-enoic acid derivatives.
Reduction: Formation of hex-5-enoic acid with fewer chlorine atoms.
Substitution: Formation of hex-5-enoic acid derivatives with different functional groups.
Scientific Research Applications
6,6-Dichlorohex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-dichlorohex-5-enoic acid involves its interaction with molecular targets through its functional groups. The chlorine atoms and the carboxylic acid group play a crucial role in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Chlorohex-5-enoic acid: Similar structure but with only one chlorine atom.
Hex-5-enoic acid: Lacks chlorine atoms, making it less reactive in certain reactions.
6,6-Dibromohex-5-enoic acid: Contains bromine atoms instead of chlorine, leading to different reactivity.
Uniqueness
6,6-Dichlorohex-5-enoic acid is unique due to the presence of two chlorine atoms at the sixth carbon position, which significantly influences its chemical reactivity and potential applications. This dual chlorination provides distinct properties compared to its mono-chlorinated or non-chlorinated counterparts.
Properties
Molecular Formula |
C6H8Cl2O2 |
|---|---|
Molecular Weight |
183.03 g/mol |
IUPAC Name |
6,6-dichlorohex-5-enoic acid |
InChI |
InChI=1S/C6H8Cl2O2/c7-5(8)3-1-2-4-6(9)10/h3H,1-2,4H2,(H,9,10) |
InChI Key |
RRFLYHVGVIYJED-UHFFFAOYSA-N |
Canonical SMILES |
C(CC=C(Cl)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



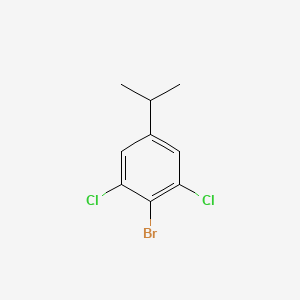
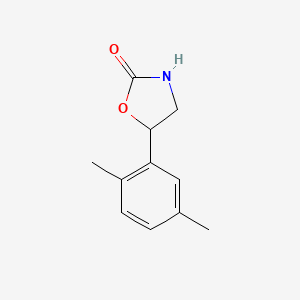
![2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15319292.png)
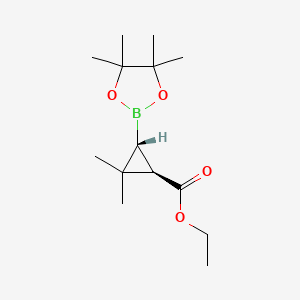
![2-[2-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B15319307.png)
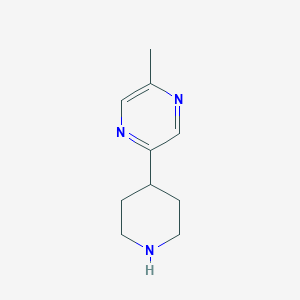
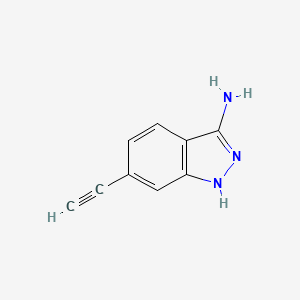
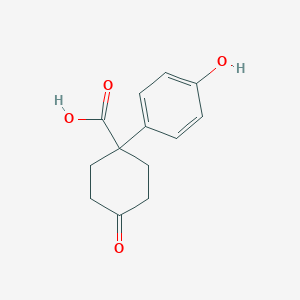
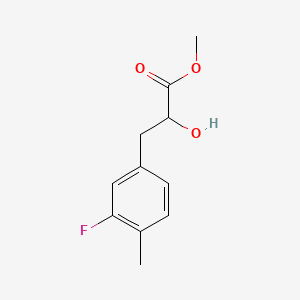
![2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B15319347.png)
